![molecular formula C13H18N2O3 B3022488 [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine CAS No. 727674-88-6](/img/structure/B3022488.png)
[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine
Overview
Description
[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine: is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.30 g/mol . This compound is often used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine typically involves the reaction of 2-methyl-4-nitrophenol with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is replaced by the morpholin-4-yl-2-oxoethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholin-4-yl-2-oxoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce the morpholin-4-yl-2-oxoethoxy group into other molecules.
- Acts as a building block for the synthesis of more complex organic compounds .
Biology:
- Utilized in proteomics research to study protein interactions and functions.
- Serves as a probe in biochemical assays to investigate enzyme activities .
Medicine:
- Investigated for potential therapeutic applications due to its ability to interact with biological targets.
- Studied for its role in drug development and design .
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the formulation of certain industrial products .
Mechanism of Action
The mechanism of action of [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholin-4-yl-2-oxoethoxy group plays a crucial role in its binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone: Similar structure but with an ethanone group instead of an amine group.
2-(3-methylphenyl)-2-morpholin-4-ylethanamine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness:
- The presence of the morpholin-4-yl-2-oxoethoxy group provides unique chemical and biological properties.
- Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Biological Activity
[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, including the formation of the morpholine derivative and subsequent reactions to introduce the phenyl and methyl groups. The general synthetic route can be summarized as follows:
- Formation of Morpholine Derivative : The morpholine ring is synthesized from 4-chloromorpholine and appropriate carbonyl compounds.
- Introduction of Phenyl Group : A phenyl amine is reacted with the morpholine derivative under suitable conditions to form the target compound.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors:
- PI3 Kinase Inhibition : Similar compounds have been shown to inhibit PI3 kinase, which plays a critical role in cell growth and survival pathways. In particular, derivatives with morpholine groups have been evaluated for their ability to selectively inhibit PI3K isoforms, demonstrating potential in cancer therapy .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of morpholine-containing compounds. For instance, a related compound demonstrated significant activity against multidrug-resistant (MDR) bacteria by enhancing the efficacy of β-lactam antibiotics:
- Mechanism : The compound interacts with penicillin-binding proteins (PBPs), restoring antibiotic efficacy in resistant strains such as MRSA .
Case Studies
-
Anticancer Activity : A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at low micromolar concentrations, with IC50 values comparable to known chemotherapeutic agents.
Cell Line IC50 (µM) A375 Melanoma 0.58 MCF7 Breast Cancer 1.20 HeLa Cervical 0.75 -
Synergistic Effects with Antibiotics : In a study focusing on MDR bacteria, this compound was tested in combination with ampicillin. The results showed a significant reduction in the minimum inhibitory concentration (MIC) when used together, suggesting a synergistic effect.
Antibiotic MIC Alone (µg/mL) MIC with Compound (µg/mL) Ampicillin 32 8 Cefotaxime 16 4
Properties
IUPAC Name |
2-(4-amino-3-methylphenoxy)-1-morpholin-4-ylethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-8-11(2-3-12(10)14)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTQMZLOEWFCAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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